2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.: 1338668-96-4
Cat. No.: VC5429189
Molecular Formula: C13H11N3O
Molecular Weight: 225.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1338668-96-4 |
|---|---|
| Molecular Formula | C13H11N3O |
| Molecular Weight | 225.251 |
| IUPAC Name | 2-(4-methylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C13H11N3O/c1-9-2-4-10(5-3-9)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17) |
| Standard InChI Key | MIFJGNLNTCBEEV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is C₁₃H₁₁N₃O, with a molecular weight of 225.25 g/mol (CAS No. 1338668-96-4) . Key structural features include:
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A pyrazolo[1,5-a]pyrazine fused ring system, providing rigidity and electronic conjugation.
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A 4-methylphenyl substituent at position 2, enhancing lipophilicity and influencing target binding.
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A ketone group at position 4, enabling hydrogen bonding and participation in redox reactions.
Computational studies reveal planar geometry in the fused ring system, with the 4-methylphenyl group adopting a near-orthogonal orientation to minimize steric hindrance . The compound’s logP value of 2.8 suggests moderate lipophilicity, favoring blood-brain barrier penetration in pharmacological contexts .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via microwave-assisted cyclocondensation under solvent-free conditions . A representative pathway involves:
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Condensation: Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate reacts with 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine.
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Cyclization: Microwave irradiation (100–120°C, 15–30 min) promotes intramolecular cyclization, yielding the pyrazolo[1,5-a]pyrazine core .
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Functionalization: Subsequent alkylation or arylation introduces the 4-methylphenyl group .
Yield Optimization:
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Solvent-free conditions improve atom economy (yields: 65–83%) .
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Catalytic bases (e.g., K₂CO₃) enhance reaction rates in DMF .
Industrial Production
Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and reduce byproduct formation. Key considerations include:
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Cost-effective reagents: Substituting expensive palladium catalysts with copper-based alternatives .
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Green chemistry: Use of water as a solvent in later stages to minimize environmental impact .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The pyrazine ring undergoes bromination at position 4 using POBr₃ in benzene, yielding 4-bromo derivatives (65–78% yield) . This intermediate serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura).
Nucleophilic Reactions
Thionation with P₄S₁₀ in pyridine (90°C) produces 4-thione analogs, which react with α-bromoketones to form 4-S-alkyl derivatives .
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic media generates N-oxide derivatives, enhancing water solubility.
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Reduction: NaBH₄ selectively reduces the ketone to a secondary alcohol, altering biological activity .
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies demonstrate dose-dependent inhibition of A549 (lung adenocarcinoma) and H322 (non-small cell lung cancer) cells, with IC₅₀ values of 12–18 μM . Mechanistic insights include:
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Apoptosis induction: Caspase-3/7 activation and PARP cleavage .
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Kinase inhibition: Suppression of ERK1/2 phosphorylation, disrupting proliferative signaling .
Antimicrobial Activity
4-Substituted derivatives exhibit broad-spectrum activity:
| Pathogen | MIC (μg/mL) |
|---|---|
| S. aureus | 7.8 |
| M. luteum | 3.9 |
| A. niger | 7.8 |
Activity correlates with membrane disruption, as evidenced by propidium iodide uptake assays .
CNS Penetration and Neurological Effects
The compound acts as a negative allosteric modulator of mGlu₃ receptors (IC₅₀ = 0.8 μM), showing potential for treating anxiety and depression . Key modifications (e.g., 7-(R)-methyl substitution) enhance blood-brain barrier permeability while reducing off-target mGlu₅ activity .
Industrial and Material Science Applications
Fluorescent Materials
Structural analogs with electron-donating groups (e.g., -OCH₃) exhibit tunable fluorescence (λₑₘ = 450–520 nm), making them candidates for OLEDs and bioimaging .
Catalysis
Pd complexes of pyrazolo[1,5-a]pyrazines catalyze C–N coupling reactions with turnover numbers (TON) exceeding 10⁴ .
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